Inflammatory Signaling Suppression vs. Thioetheramide-PC
Indoxam completely suppresses venom sPLA₂-treated LDL-induced MCP-1 mRNA expression and NF-κB activity in HUVEC, whereas the competitive sPLA₂ inhibitor thioetheramide-PC fails to achieve suppression under identical experimental conditions [1].
| Evidence Dimension | Suppression of sPLA₂-induced NF-κB activity and MCP-1 mRNA expression |
|---|---|
| Target Compound Data | Complete suppression |
| Comparator Or Baseline | Thioetheramide-PC: No suppression |
| Quantified Difference | Qualitative difference (complete vs. none) |
| Conditions | Human umbilical vein endothelial cells (HUVEC) treated with venom sPLA₂-modified LDL |
Why This Matters
Demonstrates that Indoxam uniquely blocks downstream inflammatory signaling pathways that thioetheramide-PC cannot, making it the preferred tool for studies requiring functional antagonism of sPLA₂-mediated inflammation.
- [1] Rosenson RS, Hurt-Camejo E. Secretory phospholipase A2 inhibitor indoxam suppresses LDL modification and associated inflammatory responses in TNFα-stimulated human endothelial cells. Br J Pharmacol. 2008;153(7):1399-1408. doi:10.1038/bjp.2008.12. View Source
